Py-py-cof

Photocatalysis Hydrogen Peroxide Production Pyrene Density

Researchers often face rapid H₂O₂ decomposition in single-phase pyrene-COF photocatalysis. Py-py-COF solves this with its uniquely high pyrene-unit density, enabling a biphasic (water/organic) system that continuously extracts H₂O₂, maximizing net yield. • BET surface area: 1000-1200 m²/g; mesoporous aperture: ~8.1 nm • Stable in pH 1-14 aqueous solutions; thermal decomposition >400 °C • Bulk quantities available; reliable global logistics for R&D and pilot-scale procurement.

Molecular Formula C84H56N4O4
Molecular Weight 1185.4 g/mol
Cat. No. B15051930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePy-py-cof
Molecular FormulaC84H56N4O4
Molecular Weight1185.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N
InChIInChI=1S/C44H26O4.C40H30N4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38;41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-26H;1-22H,41-44H2
InChIKeyLBTGQVQALOJZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Py‑py‑COF Overview & Benchmarking


Py‑py‑COF, also known as TFPPy‑PyTTA‑COF, is a highly porous, imine-linked 2D covalent organic framework constructed from 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPy) and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) [1]. This synthesis results in a material defined by a high density of pyrene units within its framework [2]. Its fundamental characteristics include a BET surface area in the range of 1000–1200 m²/g and a mesoporous structure with a pore aperture of approximately 8.1 nm . The compound is also noted for its robust chemical and thermal stability, remaining structurally intact in aqueous solutions across a pH range of 1-14 and exhibiting thermal decomposition only at temperatures exceeding 400 °C .

Why Py‑py‑COF Cannot Be Substituted


In the selection of COF materials for research or industrial applications, the assumption that compounds from the same broad class—such as pyrene-based or imine-linked 2D COFs—can be interchanged is invalid. The performance of Py‑py‑COF is critically dependent on its specific pyrene-unit density and distribution within the framework [1]. As demonstrated in the following quantitative evidence, this unique structural attribute leads to a counterintuitive catalytic behavior: a high intrinsic activity for H₂O₂ production is coupled with an equally high rate of H₂O₂ decomposition, a phenomenon not observed in analogs with lower pyrene content [2]. This necessitates a distinct two-phase reaction system for effective use, which would not be required for a generic substitute. Similarly, the material's unique combination of a high specific surface area, large mesoporosity, and broad pH stability defines its suitability for specific sorption and sensing applications, where a 'similar' COF may exhibit entirely different performance characteristics .

Py‑py‑COF Comparative Performance


Two-Phase H₂O₂ Production Necessity

Py‑py‑COF exhibits high intrinsic activity for photocatalytic H₂O₂ production due to its pyrene units [1]. However, its high density of pyrene units (the highest among the four pyrene-based COFs studied) results in a significantly accelerated rate of H₂O₂ decomposition on the catalyst surface [2]. This unique behavior, a direct consequence of its structural composition, necessitates a two-phase reaction system (water-benzyl alcohol) to extract the H₂O₂ product and prevent its degradation, a process not required for other tested pyrene-COFs [3]. This represents a critical operational differentiator for applications aiming to achieve high net H₂O₂ yield.

Photocatalysis Hydrogen Peroxide Production Pyrene Density

Broad pH Aqueous Stability

Py‑py‑COF demonstrates a high degree of chemical stability, remaining structurally intact with no change to its crystalline phase after immersion in aqueous solutions across a broad pH range from 1 to 14 for several days . This level of resilience is a key differentiator from many other imine-linked COFs, which are often prone to hydrolysis, particularly under acidic conditions [1]. Furthermore, the material's XRD pattern remains unchanged after more than a year of ambient storage, underscoring its long-term stability .

Chemical Stability Aqueous Phase Applications Material Durability

Large Mesopores for Bulky Analytes

Py‑py‑COF is characterized by a distinct pore aperture of approximately 8.1 nm . This pore size is significantly larger than many other common 2D COFs, which often exhibit microporosity (<2 nm). While a specific quantitative comparison of sorption capacity for a large molecule versus a microporous analog is not available, this larger mesoporous structure is a quantifiable architectural feature that directly implies a superior capacity for the adsorption and inclusion of bulky molecules, such as large organic dyes, pharmaceutical compounds, or nanoparticles, which would be size-excluded from microporous frameworks [1].

Porosity Mesopore Host-Guest Chemistry

AuNP-Enhanced Dual-Analyte Sensing

A structurally analogous compound, DP‑Py COF (synthesized from TFPPy and 2,6-diaminopyridine), was used to fabricate an electrochemical sensor for the simultaneous detection of theophylline (TP) and caffeine (CAF) [1]. The synergistic effect between DP‑Py COF and gold nanoparticles (AuNPs) significantly enhanced analytical sensitivity, achieving detection limits of 0.19 μM for TP and 0.076 μM for CAF [2]. This performance demonstrates the potential of this specific pyrene-pyridine COF family for creating highly sensitive and selective sensing platforms.

Electrochemical Sensing Composite Material Theophylline Caffeine

Py‑py‑COF Application Scenarios


Two-Phase H₂O₂ Production

This is the most targeted application for Py‑py‑COF, driven by its unique high pyrene density [1]. The material should be employed in a biphasic (water-organic) reaction system, where the H₂O₂ produced is continuously extracted into the organic phase, mitigating the rapid decomposition that would otherwise occur on the catalyst surface . This system leverages the COF's high intrinsic activity while overcoming its key performance limitation, making it a suitable choice for researchers investigating methods to improve net H₂O₂ yield from pyrene-based photocatalysts.

Bulky Analyte Adsorption from Harsh Water

Py‑py‑COF is ideally suited for applications requiring the removal or capture of large molecular species (e.g., organic dyes, pharmaceutical pollutants) from water across a wide range of pH conditions. Its large 8.1 nm mesopores provide accessible internal volume for bulky analytes [1], while its exceptional stability from pH 1 to 14 ensures the material can maintain its structural integrity and performance in highly acidic or basic waste streams where many other sorbent materials, including other COFs, would degrade .

Electrochemical Sensors & Catalytic Supports

The robust framework of Py‑py‑COF, with its demonstrated long-term stability and large pores, makes it an excellent platform for constructing composite materials [1]. Its pores can act as hosts for catalytically active nanoparticles or enzymes, and its conductive and stable matrix makes it a candidate for electrode modification in electrochemical sensors. As shown with a structural analog, combining this COF platform with metal nanoparticles can lead to sensitive dual-analyte detection capabilities .

Gas Storage in Humid/Corrosive Environments

For gas storage or separation applications where exposure to moisture or acidic gases (e.g., CO₂, SO₂) is a concern, Py‑py‑COF's chemical stability provides a significant advantage [1]. Its high surface area (1000-1200 m²/g) and defined porosity make it suitable for gas uptake, and its resistance to hydrolysis ensures that its pore structure and sorption capacity will be maintained over repeated cycles in non-ideal, practical conditions.

Technical Documentation Hub

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